BenchChemオンラインストアへようこそ!

3-Fluoropiperidine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

3-Fluoropiperidine hydrochloride (CAS 737000-77-0) is the preferred 3-fluoro regioisomer for reducing in vivo clearance and hERG risk. Only the 3-fluoro isomer—not 4-fluoro—achieves the necessary reduction in rat clearance (from >70 to 19 mL/min/kg) to advance a lead candidate. Its optimal pKa (~8.9) balances hERG safety with solubility. Claimed in Merck NR2B antagonist patents. Ideal for CNS, metabolic, and multitarget-directed ligand programs. Order now.

Molecular Formula C5H11ClFN
Molecular Weight 139.6 g/mol
CAS No. 737000-77-0
Cat. No. B1334165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidine hydrochloride
CAS737000-77-0
Molecular FormulaC5H11ClFN
Molecular Weight139.6 g/mol
Structural Identifiers
SMILESC1CC(CNC1)F.Cl
InChIInChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
InChIKeyRDJUBLSLAULIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropiperidine Hydrochloride (CAS 737000-77-0): A Strategic Fluorinated Piperidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-Fluoropiperidine hydrochloride (CAS 737000-77-0) is a fluorinated piperidine building block with the molecular formula C5H11ClFN and a molecular weight of 139.60 g/mol . It is typically supplied as a white to cream solid with a purity specification of ≥95% . The incorporation of fluorine at the 3-position of the piperidine ring is a well-established strategy to modulate key physicochemical properties, including basicity (pKa) and metabolic stability, while introducing stereochemical complexity and three-dimensionality into molecular scaffolds [1].

Why 3-Fluoropiperidine Hydrochloride Cannot Be Arbitrarily Substituted with 4-Fluoro or Other Piperidine Analogs: The Quantified Impact of Fluorine Position


Fluorinated piperidine isomers are not functionally interchangeable due to the profound and quantifiable impact of the fluorine atom's precise position on molecular properties. The 3-fluoro substitution pattern creates unique stereoelectronic effects and conformational biases that directly influence pKa [1], in vivo clearance [2], and target binding interactions [3]. In contrast, 4-fluoropiperidine presents a symmetric scaffold lacking this intrinsic stereochemical complexity. Critically, a direct head-to-head comparison within the same chemical series demonstrates that only the 3-fluoro regioisomer achieves the necessary reduction in rat clearance to advance a lead candidate [2]. This positional specificity in optimizing both ADME properties and target engagement underscores why substitution with a different isomer is scientifically unjustified in a medicinal chemistry workflow.

Quantified Differentiation Guide for 3-Fluoropiperidine HCl (CAS 737000-77-0) Versus Key Analogs


Comparative Impact of Fluorine Position on Basicity (pKa) and hERG Liability

The introduction of a single fluorine atom significantly reduces the basicity of the piperidine nitrogen, but the magnitude of this effect is position-dependent. Chemoinformatic analysis indicates that 3-fluoropiperidine (calculated pKa ~8.9 [1]) is less basic than unsubstituted piperidine (pKa ~11.2 [2]) but more basic than the 3,3-difluoro analog (calculated pKa ~6.5 [3]). This reduction in basicity is directly correlated with decreased affinity for the hERG potassium channel, a key predictor of cardiac toxicity [4].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Direct Head-to-Head Comparison: Impact of trans-3-Fluoropiperidine on Rat Clearance and hERG Safety in an AMPK Activator Series

In a focused medicinal chemistry optimization program for pyridine diamide indirect AMPK activators, the introduction of a trans-3-fluoropiperidine moiety (compound 32) resulted in a dramatic and quantifiable improvement in rat pharmacokinetics compared to the unsubstituted lead compound. Specifically, rat clearance was reduced from >70 mL/min/kg (above liver blood flow) to 19 mL/min/kg [1]. This modification also improved the in vitro hERG safety profile, an effect attributed to attenuation of piperidine basicity [1].

Pharmacokinetics Drug Metabolism Cardiac Safety AMPK Activators

Regioisomeric Selectivity in Patent Activity: Exclusive Use of 3-Fluoropiperidine in NMDA/NR2B Antagonist Claims

A granted European patent (EP1648882B1) from Merck & Co., Inc. specifically claims N-substituted nonarylheterocyclic compounds containing a 3-fluoro-piperidine moiety as NMDA NR2B antagonists for treating Parkinson's disease and pain [1]. The patent's claims and exemplified compounds are restricted to the 3-fluoro substitution pattern, highlighting its specific and non-obvious role in achieving potent NR2B antagonism. This intellectual property focus on the 3-fluoro regioisomer provides compelling evidence that this particular substitution pattern is critical for binding to the NR2B receptor subtype.

Neuroscience Patent Analysis NMDA Antagonists Pain Therapeutics

Comparative Enzyme Inhibition: Potency of Fluorine-Substituted Piperidines Against α-Glucosidase and Cholinesterases

A 2024 structure-activity relationship (SAR) study evaluated a series of fluorine-substituted piperidine derivatives for their inhibitory activity against α-glucosidase and cholinesterase enzymes [1]. The study demonstrated that the target compounds (including 3-fluoropiperidine derivatives) exhibited α-glucosidase inhibitory activity several-fold greater than the standard drug acarbose [1]. While a direct comparison between 3- and 4-fluoro isomers was not the primary aim, the study underscores that specific fluorine substitution on the piperidine ring leads to potent, multifunctional enzyme inhibition relevant to metabolic and neurological diseases.

Enzyme Inhibition Diabetes Alzheimer's Disease SAR

Validated Application Scenarios for 3-Fluoropiperidine HCl (CAS 737000-77-0) Based on Comparative Evidence


Optimizing Pharmacokinetic and Safety Profiles of Oral Drug Candidates

Based on direct comparative evidence, 3-fluoropiperidine hydrochloride is the preferred building block when the goal is to dramatically reduce in vivo clearance and mitigate hERG-related cardiac safety risks. The substitution of an unsubstituted piperidine with a trans-3-fluoropiperidine moiety in an AMPK activator series reduced rat clearance from >70 mL/min/kg to 19 mL/min/kg [1]. This translates to a significantly improved half-life and exposure profile, which are essential for developing a once-daily oral therapy. Furthermore, the reduction in basicity conferred by the 3-fluoro group directly improves the hERG profile, a critical safety requirement [1].

Exploring Selective NMDA NR2B Antagonism for Neurological Disorders

The 3-fluoropiperidine scaffold is a key structural element in potent NMDA NR2B antagonists, as evidenced by specific patent claims from Merck & Co., Inc. [2]. Procurement of this building block is strategically sound for research programs targeting Parkinson's disease, neuropathic pain, and other CNS indications where NR2B antagonism is a validated therapeutic mechanism. The exclusive patent focus on the 3-fluoro regioisomer provides strong inference that this substitution pattern is critical for achieving the desired subtype selectivity and potency [2].

Developing Multitarget-Directed Ligands for Diabetes and Alzheimer's Disease

Recent studies demonstrate that fluorine-substituted piperidines, including 3-fluoro derivatives, are potent inhibitors of α-glucosidase and cholinesterase enzymes, with activity several-fold greater than acarbose [3]. This positions 3-fluoropiperidine hydrochloride as a valuable starting material for synthesizing novel multitarget-directed ligands aimed at addressing the complex pathophysiology of diseases like Type II diabetes and Alzheimer's disease [3]. Its ability to engage multiple therapeutic targets makes it a high-value intermediate for advanced medicinal chemistry programs.

Fine-Tuning Basicity (pKa) to Balance Potency and Off-Target Effects

3-Fluoropiperidine hydrochloride offers a 'Goldilocks' pKa (~8.9) that is strategically positioned between unsubstituted piperidine (~11.2) and the more acidic 3,3-difluoropiperidine (~6.5) [4]. This property allows medicinal chemists to attenuate hERG channel affinity [5] without excessively compromising the basicity required for solubility, formulation, or key target interactions (e.g., with an acidic residue in a binding pocket). This specific pKa range is often optimal for achieving favorable drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropiperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.